molecular formula C20H18F3NO4 B1684153 Celikalim CAS No. 124916-54-7

Celikalim

Cat. No.: B1684153
CAS No.: 124916-54-7
M. Wt: 393.4 g/mol
InChI Key: ZORATYFUTXFLJS-SJORKVTESA-N
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Description

Celikalim, also known as WAY-120,491, is a putative potassium channel activator. It has been shown to lower blood pressure in animal models and humans. This compound is a small molecule drug with the molecular formula C20H18F3NO4 .

Chemical Reactions Analysis

Celikalim undergoes various chemical reactions, including:

Properties

CAS No.

124916-54-7

Molecular Formula

C20H18F3NO4

Molecular Weight

393.4 g/mol

IUPAC Name

2-[(3S,4R)-3-hydroxy-2,2-dimethyl-6-(trifluoromethoxy)-3,4-dihydrochromen-4-yl]-3H-isoindol-1-one

InChI

InChI=1S/C20H18F3NO4/c1-19(2)17(25)16(24-10-11-5-3-4-6-13(11)18(24)26)14-9-12(27-20(21,22)23)7-8-15(14)28-19/h3-9,16-17,25H,10H2,1-2H3/t16-,17+/m1/s1

InChI Key

ZORATYFUTXFLJS-SJORKVTESA-N

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)OC(F)(F)F)N3CC4=CC=CC=C4C3=O)O)C

SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)OC(F)(F)F)N3CC4=CC=CC=C4C3=O)O)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)OC(F)(F)F)N3CC4=CC=CC=C4C3=O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(3,4-dihydro-3-hydroxy-2,2-dimethyl-6-(trifluoromethoxy)-2H-1-benzopyran-4-yl)-2,3-dihydro-1H-isoindol-1-one
celikalim
WAY 120491
WAY 120491, (trans)-isomer
WAY-120,491
WAY-120491

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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